molecular formula C9H8N4O B8308108 Quinazoline Hydrazide

Quinazoline Hydrazide

Cat. No.: B8308108
M. Wt: 188.19 g/mol
InChI Key: NTDKVDYCBXKCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline Hydrazide is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

Quinazoline hydrazides exhibit a wide range of pharmacological activities, making them valuable in drug development. Key activities include:

  • Anticancer Activity : Quinazoline hydrazides have been shown to inhibit various cancer cell lines. For instance, a study demonstrated that quinazolinone hydrazide triazole derivatives act as effective inhibitors of the MET receptor tyrosine kinase, with significant antiproliferative effects against lung cancer cells (IC50 = 8.6 μM) .
  • Antimicrobial Properties : Recent research has highlighted the antimicrobial potential of quinazoline derivatives, including hydrazides. Compounds synthesized with a thioacetohydrazide azomethine linker showed promising bactericidal and fungicidal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Quinazoline hydrazides have been evaluated for their anti-inflammatory properties. A study using carrageenan-induced paw inflammation models indicated that these compounds could significantly reduce inflammation .
  • Anticonvulsant Activity : Some derivatives have been tested for anticonvulsant effects, showing potential as new therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The efficacy of quinazoline hydrazides can be influenced by their structural modifications. Studies have indicated that specific substitutions on the quinazoline ring enhance biological activity:

  • Positioning of Substituents : The position of substituents on the phenyl ring significantly affects the inhibitory potential against enzymes like dihydrofolate reductase (DHFR). For example, compounds with a phenyl ring at the second position exhibited superior activity compared to others .
  • Hybridization Techniques : Molecular hybridization has been employed to combine quinazoline with other pharmacophores, resulting in compounds with improved potency and multi-target activity .

Case Study 1: Anticancer Properties

A series of novel quinazolinone hydrazide triazole derivatives were synthesized and tested for their ability to inhibit MET kinase activity. The findings indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in sensitive cell lines .

Case Study 2: Antimicrobial Efficacy

In a recent study, quinazolinone derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeExample CompoundsNotable Effects
AnticancerQuinazolinone hydrazide triazolesInhibition of MET kinase; apoptosis
AntimicrobialQuinazolinone-sulfonate conjugatesEffective against Staphylococcus aureus
Anti-inflammatoryQuinazoline-containing hydrazidesReduction in carrageenan-induced inflammation
AnticonvulsantVarious derivativesPotential efficacy in epilepsy treatment

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

quinazoline-2-carbohydrazide

InChI

InChI=1S/C9H8N4O/c10-13-9(14)8-11-5-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14)

InChI Key

NTDKVDYCBXKCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 47 is prepared from methyl 4-(benzyloxycarbonylamino)benzoate (45) and compound 46 under basic condition (e.g. 2-6-lutidine or pyridine). The ester functional group of compound 47 is then converted to hydrazide first (with hydrazine) and then Cbz protecting group is deprotected under hydrogenation condition to afford compound 48.
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